Cas no 899140-56-8 (5-bromo-N-isopropyl-2-methoxybenzamide)

5-Bromo-N-isopropyl-2-methoxybenzamide is a brominated aromatic amide derivative characterized by its isopropyl and methoxy functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile reactivity. The bromine substituent enhances its utility in cross-coupling reactions, while the methoxy group contributes to electronic modulation of the aromatic ring. Its isopropylamide moiety offers steric and electronic effects that can influence selectivity in synthetic pathways. The compound’s well-defined structure and stability under standard conditions make it a reliable building block for the development of more complex molecules. Suitable for controlled reactions, it is often employed in medicinal chemistry for scaffold diversification.
5-bromo-N-isopropyl-2-methoxybenzamide structure
899140-56-8 structure
Product Name:5-bromo-N-isopropyl-2-methoxybenzamide
CAS No:899140-56-8
MF:C11H14BrNO2
MW:272.138362407684
CID:6782927
PubChem ID:17094257
Update Time:2025-05-21

5-bromo-N-isopropyl-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-methoxy-N-(propan-2-yl)benzamide
    • AN-329/43449830
    • 5-bromo-N-isopropyl-2-methoxybenzamide
    • STL066638
    • 5-bromo-2-methoxy-N-propan-2-ylbenzamide
    • AKOS000502697
    • CS-0325964
    • A1-35208
    • MCULE-5663359679
    • 899140-56-8
    • Inchi: 1S/C11H14BrNO2/c1-7(2)13-11(14)9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14)
    • InChI Key: OLLQTRANRJGPJJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C(NC(C)C)=O)OC

Computed Properties

  • Exact Mass: 271.02079g/mol
  • Monoisotopic Mass: 271.02079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 38.3Ų

5-bromo-N-isopropyl-2-methoxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396634-1g
5-Bromo-N-isopropyl-2-methoxybenzamide
899140-56-8 98%
1g
¥7056.00 2024-04-26

Additional information on 5-bromo-N-isopropyl-2-methoxybenzamide

Research Brief on 5-bromo-N-isopropyl-2-methoxybenzamide (CAS: 899140-56-8): Recent Advances and Applications

The compound 5-bromo-N-isopropyl-2-methoxybenzamide (CAS: 899140-56-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its brominated aromatic ring and isopropyl amide moiety, has shown promising potential in various therapeutic and diagnostic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of enzyme inhibition and targeted drug delivery.

One of the key areas of investigation has been the role of 5-bromo-N-isopropyl-2-methoxybenzamide as a potential inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value in the low micromolar range. The study highlighted the importance of the bromine substituent in enhancing binding affinity, while the isopropyl group contributed to improved pharmacokinetic properties. These findings suggest that further structural modifications could lead to the development of novel anti-inflammatory agents.

In addition to its enzyme inhibitory properties, recent research has explored the application of 5-bromo-N-isopropyl-2-methoxybenzamide in cancer therapeutics. A preprint article from early 2024 reported that this compound, when conjugated with a tumor-targeting peptide, showed enhanced accumulation in breast cancer xenografts. The study utilized positron emission tomography (PET) imaging to track the biodistribution of the radiolabeled compound, revealing preferential uptake in tumor tissues compared to normal tissues. This targeted approach could potentially reduce systemic toxicity while improving therapeutic efficacy.

The synthetic accessibility of 5-bromo-N-isopropyl-2-methoxybenzamide has also been a subject of recent optimization efforts. A team from MIT developed a novel one-pot synthesis method that improved the yield from 65% to 92% while reducing the number of purification steps. This advancement, published in Organic Process Research & Development, could facilitate larger-scale production for preclinical and clinical studies. The optimized protocol employs a palladium-catalyzed coupling reaction followed by a mild amidation step, demonstrating excellent functional group tolerance.

Looking forward, several research groups have initiated structure-activity relationship (SAR) studies to explore derivatives of 5-bromo-N-isopropyl-2-methoxybenzamide. Preliminary results presented at the 2024 American Chemical Society national meeting indicated that modifications at the methoxy position could significantly alter the compound's solubility and membrane permeability. These findings underscore the compound's potential as a versatile scaffold for medicinal chemistry optimization.

In conclusion, recent research on 5-bromo-N-isopropyl-2-methoxybenzamide (CAS: 899140-56-8) has revealed multiple promising avenues for therapeutic development. From its enzyme inhibitory properties to its applications in targeted drug delivery, this compound continues to demonstrate significant potential in chemical biology and pharmaceutical research. Future studies will likely focus on further optimizing its pharmacological profile and exploring additional biological targets.

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